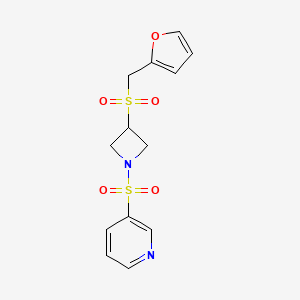

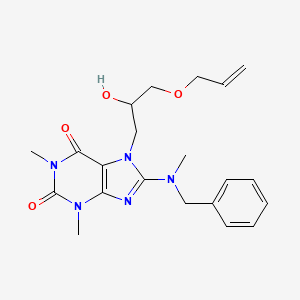

3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine, also known as FSA-PS or Compound 1, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It was first synthesized in 2013 by a team of chemists at the University of California, San Diego, and has since been studied extensively for its potential as a therapeutic agent.

Scientific Research Applications

Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines

- Chemical Synthesis and Strategy : An efficient method for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This process exhibits excellent functional group tolerance and efficiency, suggesting potential utility in synthesizing compounds with similar structural motifs to "3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine" for varied applications in organic chemistry and possibly drug discovery (Cui et al., 2018).

Synthesis of Compounds with Pyrimidine Series

- Biological Activity and Heterocyclic Synthesis : Arylmethylidene derivatives of furan-2(3H)-ones, which share structural similarities with the compound of interest, serve as precursors for synthesizing various heterocyclic compounds. These compounds contain pyrimidine and pyridazine structural fragments, suggesting applications in the development of new biologically active compounds. The methodology could be relevant for synthesizing derivatives of "this compound" with potential biological activities (Aniskova et al., 2017).

Palladium-Catalyzed Cross-Coupling Reactions

- Functionalization Techniques : Pyrimidin-2-yl sulfonates, structurally related to the target compound, have been efficiently cross-coupled with arylboronic acids and terminal alkynes using Pd(OAc)2-catalyzed Suzuki and Sonogashira reactions. This method allows the synthesis of C2-functionalized pyrimidines and pyridines, indicating a pathway for modifying and functionalizing molecules like "this compound" for specific scientific applications (Quan et al., 2013).

properties

IUPAC Name |

3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S2/c16-21(17,10-11-3-2-6-20-11)13-8-15(9-13)22(18,19)12-4-1-5-14-7-12/h1-7,13H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRVMBAQAJDFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isopentyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2574865.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2574868.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2574875.png)

![N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574878.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574879.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone](/img/structure/B2574880.png)

![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2574881.png)

![N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide](/img/structure/B2574882.png)

![(E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2574885.png)